Methyl (r)-3-amino-3-(thiophen-3-yl)propanoate
Description
Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate is a chiral β-aminopropanoate ester featuring a thiophen-3-yl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of integrin antagonists and proteolysis-targeting chimeras (PROTACs) . Its R-configuration is essential for enantioselective interactions in biological systems. The thiophene ring contributes unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
BSTUGKFLCCGLKN-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CSC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of the corresponding chiral amino acid, (R)-3-amino-3-(thiophen-3-yl)propanoic acid, using methanol under acidic conditions. The thiophene ring substitution at the β-position requires careful control of stereochemistry and reaction conditions to maintain the (R)-configuration and achieve high purity.
Detailed Synthetic Route
A representative synthetic route, adapted from analogous methods for thiophene-substituted amino acid esters, is outlined below:
Step 1: Preparation of (R)-3-amino-3-(thiophen-3-yl)propanoic acid
This chiral amino acid can be synthesized via asymmetric synthesis or obtained commercially. The thiophene ring is introduced via coupling reactions such as Pd-catalyzed cross-coupling or nucleophilic substitution on thiophene derivatives.
Step 2: Esterification
The amino acid is esterified by treatment with methanol in the presence of an acid catalyst, commonly acetyl chloride or thionyl chloride, at low temperature (0 °C) to prevent racemization.
For example, acetyl chloride is added dropwise to methanol at 0 °C, followed by the addition of the amino acid. The reaction mixture is stirred overnight to ensure complete esterification.
Step 3: Workup and Purification
After reaction completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with aqueous sodium bicarbonate to neutralize residual acid. The organic layer is dried over sodium sulfate and concentrated.
Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by flash column chromatography using silica gel with solvent gradients such as dichloromethane/methanol.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, acetyl chloride | 0 °C | 0.25 hours + overnight stirring | ~69% | Low temperature to preserve chirality |
| Workup | DCM, NaHCO3 aqueous wash | Ambient | 30 minutes | N/A | Neutralization and extraction |
| Purification | Recrystallization or flash chromatography | Ambient | Variable | >95% purity | Ensures removal of impurities |
Data adapted from synthesis of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate as a close analog, applicable to the 3-thiophen-3-yl isomer with minor modifications.
Analytical Characterization and Purity Assurance
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (1H) and Carbon-13 (13C) NMR are used to confirm the presence of the thiophene ring (aromatic protons typically appear between δ 6.8–7.4 ppm) and the methyl ester carbonyl (δ ~170 ppm). The amino group signals and stereochemical integrity can be inferred from coupling constants and chemical shifts.Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry confirms molecular weight. The molecular ion peak [M+H]+ is observed at m/z ~186 for the methyl ester amino acid.High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with C18 columns and acidified mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) is employed to assess purity (>95%) and detect residual starting materials or by-products.
Stereochemical Analysis
Chiral HPLC:
Resolution of enantiomers is critical to confirm the (R)-configuration. Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) are commonly used.X-ray Crystallography:
Single-crystal X-ray diffraction can definitively establish absolute configuration and salt formation (e.g., hydrochloride salts).
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | (R)-3-amino-3-(thiophen-3-yl)propanoic acid |
| Key Reagents | Methanol, acetyl chloride (esterification catalyst) |
| Reaction Temperature | 0 °C |
| Reaction Time | 15 minutes acetyl chloride addition + overnight stirring |
| Workup | Dichloromethane extraction, sodium bicarbonate wash, drying over sodium sulfate |
| Purification | Recrystallization or silica gel flash chromatography |
| Typical Yield | Approximately 69% |
| Purity | >95% confirmed by HPLC |
| Stereochemical Integrity | Maintained by low temperature and controlled reaction conditions; confirmed by chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl ®-3-hydroxy-3-(thiophen-3-yl)propanoate.
Substitution: Derivatives with different substituents on the amino group.
Scientific Research Applications
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl/Cycloalkyl Group
The substituent on the β-carbon significantly impacts physicochemical and biological properties. Key comparisons include:
Table 1: Substituent-Based Comparison
*Calculated based on molecular formula.
Key Findings :
- Thiophene vs. Phenyl Derivatives : Thiophene’s sulfur atom enhances metabolic stability compared to phenyl groups, which are prone to cytochrome P450 oxidation .
- Halogenated Derivatives : Chlorine (Cl) and fluorine (F) substituents increase lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates .
Ester Group Variations
The ester moiety (methyl vs. ethyl) influences hydrolysis rates and solubility:
Table 2: Ester Group Comparison
Key Findings :
Stereochemical Considerations
The R-configuration is critical for target engagement. For example:
- (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS 2829292-61-5) exhibits higher binding affinity to VHL E3 ligase in PROTACs compared to its S-enantiomer .
- Ethyl (3R)-3-amino-3-(thiophen-2-yl)propanoate (CAS 768356-40-7) shows positional isomerism (2- vs. 3-thiophenyl), altering electronic density and binding kinetics .
Biological Activity
Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thiophene ring, which is a sulfur-containing heterocycle, linked to an amino acid structure. This unique combination contributes to its pharmacological potential. The compound is characterized by its methyl ester group and an amino group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several chemical reactions that can be optimized for efficiency. Key steps may include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Introduction of the Amino Group : Employing amination techniques to incorporate the amino functionality.
- Esterification : Converting the carboxylic acid into a methyl ester.
These steps can be tailored for industrial production using continuous flow reactors and specific solvents and catalysts to enhance yield and purity.
Biological Activity
This compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that this compound may interfere with bacterial enzymes or disrupt cell membrane integrity in microbial cells. Its structural features allow it to engage in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets such as enzymes and receptors.
A study highlighted that derivatives with similar structures showed significant antimicrobial properties, suggesting that modifications to the thiophene moiety could further enhance efficacy against specific pathogens .
Anticancer Properties
This compound has also been investigated for its anticancer potential. The mechanism of action appears to involve the induction of apoptosis in cancer cells by affecting pathways related to cell division and survival. For instance, compounds with similar amino acid structures demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial efficacy against a panel of bacterial strains.
- Method : Disk diffusion method was used for testing.
- Results : this compound showed significant inhibition zones against several Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C8H11NO2S | 15 | Anticancer |
| Methyl 2-amino-3-(pyridin-3-yl)propanoate | C9H12N2O2 | 20 | Antimicrobial |
| Methyl (R)-2-amino-4-chlorobutanoate | C6H10ClNO2 | 25 | Antimicrobial |
This table illustrates that while all compounds exhibit biological activity, this compound shows promising potency particularly in anticancer applications.
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate, and how can stereochemical integrity be preserved during synthesis?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the β-ketoester intermediate via a Mannich-like reaction using thiophen-3-carbaldehyde, methyl acetoacetate, and ammonium acetate under acidic conditions .
- Step 2: Stereoselective reduction of the β-ketoester to the β-amino ester using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., ketoreductases) to achieve >95% enantiomeric excess (ee) .
- Step 3: Purification via column chromatography or recrystallization to remove diastereomeric byproducts .
Key Considerations: Monitor reaction progress using chiral HPLC or polarimetry to validate stereochemical purity .
Q. How can the structural and electronic properties of this compound be characterized to inform its reactivity in downstream applications?
Answer: Use a combination of:
- Spectroscopy:
- NMR (1H, 13C, and NOESY) to confirm regiochemistry and hydrogen bonding patterns .
- FT-IR to validate the presence of amino (N-H stretch at ~3350 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) groups .
- Computational Methods:
- DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict nucleophilic/electrophilic sites .
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions in the solid state .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing:
- Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS .
- Kinetic Analysis:
- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., -20°C) .
- Protective Measures:
- Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis of the ester group .
Advanced Research Questions
Q. How can the enantioselective synthesis of this compound be scaled for industrial research while maintaining cost-efficiency and green chemistry principles?
Answer:
- Catalyst Optimization: Replace noble-metal catalysts (e.g., Ru) with earth-abundant alternatives (e.g., Fe or Mn complexes) to reduce costs .
- Continuous Flow Systems: Implement microreactors to enhance heat/mass transfer and reduce solvent waste .
- Solvent Selection: Use biodegradable solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions where feasible .
Validation: Track process mass intensity (PMI) and E-factor metrics to quantify environmental impact .
Q. What experimental and computational approaches are recommended to investigate the compound’s mechanism of action in biological systems?
Answer:
- In Vitro Assays:
- Enzyme Inhibition Studies: Use fluorescence polarization or SPR to measure binding kinetics with target enzymes (e.g., aminotransferases) .
- Molecular Modeling:
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses and conformational dynamics .
- In Vivo Models:
- Administer radiolabeled compound (e.g., 14C) in rodent models to track biodistribution and metabolite profiling .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay platforms?
Answer:
- Assay Standardization:
- Use orthogonal methods (e.g., cell-based vs. biochemical assays) to cross-validate activity .
- Control Experiments:
- Include positive/negative controls (e.g., known inhibitors) and assess off-target effects via kinome-wide profiling .
- Data Normalization:
- Adjust for batch effects (e.g., plate-to-plate variability) using Z-score normalization or robust regression .
Q. What methodologies are suitable for studying the compound’s role as a chiral building block in peptidomimetic drug design?
Answer:
- Solid-Phase Peptide Synthesis (SPPS):
- Incorporate the compound into peptide chains using Fmoc/t-Bu protection strategies .
- Conformational Analysis:
- Use circular dichroism (CD) or 2D NMR to assess helical or β-sheet propensity in hybrid peptides .
- Biological Evaluation:
- Test protease resistance and cell permeability in Caco-2 or PAMPA assays .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound to optimize pharmacological properties?
Answer:
- Derivative Synthesis:
- Modify the thiophene ring (e.g., halogenation, methoxy substitution) or ester group (e.g., prodrug strategies) .
- High-Throughput Screening (HTS):
- Screen derivatives against target panels (e.g., GPCRs, kinases) to identify lead candidates .
- ADMET Profiling:
- Use in silico tools (e.g., SwissADME) and in vitro assays (e.g., CYP450 inhibition) to prioritize compounds .
Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches of the compound?
Answer:
Q. How can the compound’s potential as a fluorescent probe be evaluated for imaging applications in cellular models?
Answer:
- Photophysical Characterization:
- Measure quantum yield, Stokes shift, and photostability using fluorimetry .
- Cellular Imaging:
- Label the compound with a fluorophore (e.g., Cy5) and track subcellular localization via confocal microscopy .
- Toxicity Screening:
- Assess cell viability (MTT assay) and ROS generation in primary cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
